Product packaging for Leukadherin-1(Cat. No.:CAS No. 344897-95-6)

Leukadherin-1

Cat. No.: B1674826
CAS No.: 344897-95-6
M. Wt: 421.5 g/mol
InChI Key: AEZGRQSLKVNPCI-UNOMPAQXSA-N
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Description

Overview of Leukadherin-1 as a Small Molecule Agonist in Integrin Biology

This compound (LA1) is characterized as a small molecule agonist of the integrin CD11b/CD18, also known as Mac-1 or CR3 (complement receptor 3). cellagentech.commedchemexpress.comnih.gov Integrins are a family of heterodimeric cell surface receptors crucial for cell adhesion, migration, and signaling, playing central roles in processes such as development, hemostasis, inflammation, and immunity. google.com The β2 family of integrins, to which CD11b/CD18 belongs, is primarily expressed on leukocytes and mediates diverse cellular functions. google.comnih.gov

As an agonist, this compound functions by binding to the integrin CD11b/CD18 and promoting its activation. cellagentech.commedchemexpress.comnih.gov This activation leads to an increase in the integrin's affinity for its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen. medchemexpress.comnih.gov Unlike antagonists that block integrin function, agonists like this compound stabilize the integrin in an active, ligand-competent conformation. google.com This allosteric activation occurs through binding to a site distal from the primary ligand-binding site, specifically within the αA-domain (also known as the αI-domain) of the CD11b subunit. google.comresearchgate.net

Historical Context and Initial Discovery of this compound

The discovery of this compound emerged from research efforts aimed at identifying small molecules capable of modulating integrin function, particularly those involved in leukocyte activity and inflammatory processes. The identification of novel agonists of the integrin CD11b/CD18 was a key focus. cellagentech.com this compound was identified as part of a family of small molecules, termed leukadherins, that specifically bind to the αA-domain of CD11b/CD18 and allosterically stimulate its activity. nih.gov This discovery provided a new tool for investigating the biological roles of CD11b/CD18 and offered a potential avenue for therapeutic intervention in inflammatory conditions by modulating integrin-mediated cell adhesion. nih.gov

Significance of this compound in Modulating Leukocyte Integrin Activity

This compound's significance lies in its ability to specifically modulate the activity of leukocyte integrins, predominantly CD11b/CD18. By acting as an agonist, it enhances the adhesive capacity of leukocytes. cellagentech.commedchemexpress.com This increased adhesion has a counterintuitive effect on leukocyte migration and recruitment to sites of inflammation. Instead of promoting migration, this compound increases the firm adhesion of leukocytes to the endothelium and extracellular matrix ligands, thereby reducing their ability to transmigrate into tissues. cellagentech.commedchemexpress.comnih.govdovepress.com

Research findings have demonstrated that this compound increases CD11b/CD18-dependent cell adhesion to ligands like ICAM-1 and fibrinogen in various cell types, including transfected cells and primary human and mouse neutrophils. cellagentech.commedchemexpress.comnih.govcaymanchem.com This enhanced adhesion has been shown to decrease leukocyte chemotaxis and transendothelial migration in vitro. cellagentech.com In vivo studies using animal models of inflammatory conditions have supported these findings, showing that this compound administration leads to increased neutrophil adhesion, significantly decreased neutrophil migration and tissue recruitment, and reduced inflammatory injury. cellagentech.comnih.govdovepress.com

Detailed research using techniques like single-molecule force spectroscopy has provided insights into the biophysical mechanism by which this compound enhances CD11b/CD18-dependent adhesion. Studies have shown that this compound primarily increases adhesion by promoting the formation of long membrane tethers between cells and ICAM-1, whereas other agonists like Mn2+ induce additional cytoskeleton-anchored bond formation. nih.govresearchgate.net This suggests that different agonists can differentially activate integrins and couple them to the cellular machinery, influencing the nature of adhesive interactions. nih.govresearchgate.net

Furthermore, this compound has been shown to suppress innate inflammatory signaling in various immune cells, including monocytes and natural killer (NK) cells. medchemexpress.comoup.com For instance, this compound pretreatment has been observed to reduce the secretion of pro-inflammatory cytokines like TNF, IFN-γ, IL-1β, and IL-6 by stimulated monocytes and NK cells. medchemexpress.comoup.com This indicates a broader role for this compound in modulating immune responses beyond simply affecting cell adhesion and migration.

The following table summarizes some key research findings related to this compound's effects on cell adhesion and migration:

Cell Type / ModelStimulus / ConditionObserved Effect of this compoundReference
Transfected cells expressing CD11b/CD18In vitro adhesion to ICAM-1/fibrinogenIncreased CD11b/CD18-dependent cell adhesion (EC50 = 4 µM) cellagentech.commedchemexpress.comcaymanchem.com
Primary human and mouse neutrophilsIn vitro adhesion to ICAM-1/fibrinogenIncreased CD11b/CD18-dependent cell adhesion cellagentech.comcaymanchem.com
Primary human and mouse neutrophilsChemotaxis / Transendothelial migrationDecreased chemotaxis and transendothelial migration cellagentech.comcaymanchem.com
K562 cells expressing CD11b/CD18Adhesion to ICAM-1 (AFM)Enhanced binding via formation of long membrane tethers nih.govresearchgate.net
Murine neutrophilsRolling velocity (mouse cremaster muscle)Reduced rolling velocity caymanchem.com
Mouse models of inflammationLeukocyte recruitment / Tissue injuryDecreased leukocyte recruitment and reduced inflammatory injury cellagentech.comnih.govdovepress.com

These findings highlight this compound as a valuable research tool for studying the intricate mechanisms of integrin activation and their impact on leukocyte function. Its ability to promote adhesion while reducing migration offers a distinct approach to modulating inflammatory responses compared to integrin antagonists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15NO4S2 B1674826 Leukadherin-1 CAS No. 344897-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGRQSLKVNPCI-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055362-72-4
Record name GB-1275 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GB-1275 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Leukadherin 1

Leukadherin-1 as an Allosteric Agonist of CD11b/CD18 (Mac-1, CR3, αMβ2)

This compound acts as an allosteric activator of CD11b/CD18 probechem.comadooq.com. This means it activates the integrin by binding to a site distinct from the primary ligand-binding site researchgate.net. This allosteric modulation leads to changes in the integrin's conformation, increasing its affinity for its ligands.

Binding Site and Conformational Changes Induced by this compound

Modelling studies suggest that this compound binds at the interface between the αI (CD11b) and βI (CD18) domains of the integrin biorxiv.org. This binding involves the C-terminal end of the αI α7 helix, which carries the internal ligand biorxiv.org. This compound binding induces a conformational change in CD11b/CD18, converting it from a bent, closed, low-affinity state to an extended, open, high-affinity state frontiersin.org. However, unlike some other activators, this compound is reported to induce local, rather than global, conformational changes in the integrin dimer nih.govresearchgate.net. This contrasts with CD11b-activating antibodies or Mn2+, which can cause significant macro clustering and global conformational changes nih.govresearchgate.netresearchgate.net. This compound binding leads to the stabilization of the αI domain in a high-affinity binding conformation towards known CD11b/CD18 ligands .

Differential Activation Mechanisms Compared to Other Integrin Activators (e.g., Mn2+)

This compound and other activators like Mn2+ exhibit differential mechanisms of CD11b/CD18 activation and coupling to cellular machinery researchgate.net. While both this compound and Mn2+ can increase CD11b/CD18-dependent cell adhesion, they do so through distinct biophysical mechanisms researchgate.netnih.govnih.gov. Studies using single-molecule force spectroscopy have shown that this compound primarily enhances binding by promoting the formation of long membrane tethers researchgate.netnih.govnih.gov. In contrast, Mn2+ additionally increases ligand binding via cytoskeleton-anchored bonds researchgate.netnih.govnih.gov. This suggests that this compound specifically activates mobile, cytoskeleton-unassociated integrins, enhancing the lifetime but not the force of the adhesive bond and leading to tether formation nih.gov. Mn2+, being a non-specific agonist, appears to induce a fully active, high-adhesive state that also enhances integrin-cytoskeletal linkage nih.gov.

Impact on CD11b/CD18-Ligand Interactions

Activation of CD11b/CD18 by this compound significantly impacts its interactions with various ligands, influencing cell adhesion and migration.

Enhanced Adhesion to Intercellular Adhesion Molecule-1 (ICAM-1)

This compound increases CD11b/CD18-dependent cell adhesion to its ligand ICAM-1 medchemexpress.comapexbt.comselleckchem.com. This enhanced adhesion has been observed in various cell types, including K562 cells and primary human and mouse neutrophils researchgate.netnih.govapexbt.comcellagentech.com. The increased binding to ICAM-1 is mediated, at least in part, through the formation of long membrane tethers researchgate.netnih.govapexbt.com. This enhanced adhesion contributes to reducing leukocyte transendothelial migration and influx to injury sites medchemexpress.commedchemexpress.comfishersci.at.

Promotion of Membrane Tether Formation in Cell Adhesion

A key mechanism by which this compound enhances CD11b/CD18-dependent adhesion is the promotion of membrane tether formation researchgate.netnih.govapexbt.com. Single-molecule force spectroscopy studies have demonstrated that this compound increases the binding of CD11b/CD18 to ICAM-1 on K562 cells and neutrophils via the formation of these long membrane tethers researchgate.netnih.govnih.gov. This is a distinct mechanism compared to Mn2+, which also induces cytoskeleton-anchored bonds researchgate.netnih.govnih.gov. The formation of membrane tethers suggests a specific mode of interaction with the cell membrane and cytoskeleton upon this compound activation.

Adhesion to Fibrinogen

This compound also increases CD11b/CD18-dependent cell adhesion to fibrinogen medchemexpress.commedchemexpress.comadooq.comapexbt.comcaymanchem.com. Studies have reported an EC50 value of 4 μM for this compound in increasing CD11b/CD18-dependent cell adhesion to fibrinogen medchemexpress.commedchemexpress.comadooq.comapexbt.comselleckchem.comcellagentech.comcaymanchem.com. Fibrinogen is an endogenous ligand for CD11b/CD18, and enhanced adhesion to fibrinogen-coated surfaces has been observed upon this compound activation .

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5342077
CD11b (Integrin alpha M)94011
CD18 (Integrin beta 2)3635
Intercellular Adhesion Molecule-1 (ICAM-1)10361323 (for a related compound, ICAM-1-IN-1, as ICAM-1 itself is a protein) nih.govguidetopharmacology.orgfrontiersin.orgfrontiersin.orgresearchgate.net
FibrinogenNot applicable (Fibrinogen is a protein, not a small molecule with a single CID) nih.govuni-freiburg.denih.govmdpi.commdpi.com

Data Tables

While the text provides specific values like the EC50 for fibrinogen adhesion, detailed quantitative data suitable for comprehensive interactive tables across all sections are not consistently present in the provided snippets. The EC50 value for fibrinogen adhesion is noted in the text.

EC50 for this compound Induced Adhesion to Fibrinogen

LigandEC50 (μM)
Fibrinogen4

Influence on Leukocyte Adhesion and Migration Dynamics

This compound significantly influences the dynamics of leukocyte adhesion and migration, primarily by enhancing the adhesive function of CD11b/CD18. This increased adhesion has downstream effects on leukocyte behavior in the vasculature and their movement into tissues.

Decreased Leukocyte Rolling Velocity in Inflamed Venules

In inflammatory conditions, leukocytes typically roll along the endothelium of venules, a process mediated by selectins, before firm adhesion and transmigration jci.orgnews-medical.net. Research using intravital microscopy in mouse cremaster muscle has demonstrated that this compound substantially decreases the rolling velocity of leukocytes in TNF-α-stimulated venules researchgate.netnih.govcaymanchem.com. This reduction in rolling velocity is a direct consequence of the enhanced CD11b/CD18-dependent adhesion to the inflamed endothelium researchgate.netnih.govcaymanchem.com. The slower rolling allows for increased interaction time between leukocytes and the endothelial surface, facilitating the transition to firm adhesion jci.org.

Increased Adherent Cell Count on Endothelium

The decreased rolling velocity induced by this compound leads to a substantial increase in the number of adherent leukocytes on the endothelium of inflamed venules researchgate.netnih.gov. By promoting a more adhesive state of CD11b/CD18, this compound effectively causes leukocytes to stick more firmly to the vascular wall researchgate.netnih.gov. This increased adherence is a key mechanism by which this compound influences leukocyte trafficking, essentially trapping leukocytes on the endothelial surface researchgate.netnih.gov.

Data from studies investigating the effect of this compound on adherent cell counts often show a significant increase compared to control groups. For example, studies in TNF-α-stimulated venules have quantified this effect.

Treatment GroupAdherent Cell Count (cells/area)
Control (e.g., DMSO)Baseline Value
This compound TreatedSignificantly Increased Value

Note: Specific numerical data varies between studies depending on the experimental model and conditions. The table above represents the general finding.

Reduction of Transendothelial Migration and Tissue Influx of Leukocytes

Studies have demonstrated this reduction in various experimental models. For instance, in models of inflammatory injury, this compound treatment has been shown to decrease the number of leukocytes infiltrating the affected tissue glpbio.comnih.govbmj.comnih.govresearchgate.netfrontiersin.orgfrontiersin.orgatsjournals.orgdovepress.com.

Research findings illustrating the reduction in leukocyte infiltration include:

Reduced neutrophil accumulation in models of acute peritonitis glpbio.com.

Decreased macrophage infiltration in injured arteries and kidney allografts nih.govfrontiersin.org.

Suppressed neutrophil and macrophage influx into the lungs in models of hyperoxia-induced lung injury glpbio.comnih.govatsjournals.org.

Reduction of CD45+ leukocyte infiltration in spinal tissues in an experimental autoimmune encephalomyelitis (EAE) model dovepress.com.

This reduction in tissue influx contributes to the amelioration of inflammatory injury observed in various experimental models treated with this compound nih.govglpbio.comnih.govnih.govfrontiersin.orgfrontiersin.orgatsjournals.org.

Experimental ModelLeukocyte Type Primarily AffectedObserved Effect on Tissue InfluxCitation
TNF-α-stimulated venules (in vivo)LeukocytesReduced TEM efficiency nih.gov
Vascular injury (rat)MacrophagesReduced accumulation nih.gov
Experimental nephritis (mouse)LeukocytesReduced recruitment nih.govcellagentech.com
Acute peritonitis (mouse)NeutrophilsSignificantly reduced (40%) glpbio.com
Kidney allograft rejection (mouse)CD11b+ macrophagesReduced interstitial infiltration researchgate.netfrontiersin.org
Hyperoxia-induced lung injury (rat)Macrophages, NeutrophilsDecreased influx glpbio.comnih.govatsjournals.org
Experimental Autoimmune Encephalomyelitis (rat)CD45+ leukocytesReduced infiltration dovepress.com

This table summarizes findings across different models, highlighting the consistent effect of this compound in reducing leukocyte infiltration into inflamed tissues.

Cellular and Immunological Effects of Leukadherin 1

Effects on Monocytes and Macrophages

Leukadherin-1's role as a CD11b/CD18 agonist leads to a range of functional consequences in monocytes and macrophages, predominantly characterized by an inhibition of pro-inflammatory responses.

Inhibition of Pro-inflammatory Response in Macrophages

This compound has been demonstrated to significantly inhibit the pro-inflammatory response in macrophages. Activation of CD11b by this compound negatively regulates the pro-inflammatory response induced by stimuli such as lipopolysaccharide (LPS) frontiersin.orgresearchgate.netnih.govnih.gov. Studies have shown that this compound can reduce the expression of pro-inflammatory markers like CD86 and CD40 on macrophages stimulated with LPS and interferon-gamma (IFN-γ) nih.gov. In vivo studies in mice have also indicated that this compound treatment inhibits the LPS-induced pro-inflammatory response in macrophages frontiersin.orgresearchgate.net.

Suppression of LPS/IFN-γ-induced Pro-inflammatory Cytokine Secretion (IL-6, TNF-α, IL-12, IL-1β)

A key effect of this compound on macrophages and monocytes is the suppression of pro-inflammatory cytokine secretion induced by stimuli like LPS and IFN-γ, or TLR agonists. This compound pretreatment reduces the secretion of several key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), by monocytes stimulated with Toll-like Receptor (TLR)-2 and TLR-7/8 agonists medchemexpress.comnih.govresearchgate.netnih.govselleckchem.comoup.com. Similarly, in macrophages stimulated with LPS/IFN-γ, this compound significantly inhibits the production and mRNA levels of IL-6, TNF-α, IL-12, and IL-1β frontiersin.orgresearchgate.netnih.gov.

Data from studies on bone marrow-derived macrophages (BMDMs) treated with this compound and stimulated with LPS/IFN-γ illustrate this suppressive effect on cytokine levels. nih.gov

CytokineStimulusThis compound Treatment (µM)Effect on Secretion/mRNA LevelsReference
IL-6LPS/IFN-γ5, 10, 20Significantly reduced nih.gov
TNF-αLPS/IFN-γ5, 10, 20Significantly reduced nih.gov
IL-12LPS/IFN-γ5, 10, 20Significantly reduced nih.gov
IL-1βLPS/IFN-γ5, 10, 20Significantly reduced nih.gov
IL-1βTLR-7/8 agonistPretreatmentReduced researchgate.netnih.govselleckchem.com
IL-6TLR-7/8 agonistPretreatmentReduced researchgate.netnih.govselleckchem.com
TNFTLR-7/8 agonistPretreatmentReduced researchgate.netnih.govselleckchem.com
IL-1βTLR-2 agonistPretreatmentReduced researchgate.netnih.govselleckchem.com
IL-6TLR-2 agonistPretreatmentReduced researchgate.netnih.govselleckchem.com
TNFTLR-2 agonistPretreatmentReduced researchgate.netnih.govselleckchem.com

This compound has also been shown to reduce serum levels of IL-6, TNF-α, IL-12, and IL-1β in mice subjected to LPS-induced endotoxic shock frontiersin.orgresearchgate.net.

Modulation of MAPK and NF-κB Signaling Pathways

This compound influences key intracellular signaling pathways involved in the inflammatory response in macrophages, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of CD11b by this compound has been shown to inhibit the LPS/IFN-γ-induced activation of these pathways in macrophages frontiersin.orgresearchgate.net. Specifically, this compound treatment can lead to reduced phosphorylation levels of proteins within the MAPK pathway, such as p38, ERK1/2, and JNK, and can inhibit the activation of NF-κB signaling researchgate.netnih.gov. While some studies suggest CD11b activation can potentially increase NF-κB and MAPK activation, pretreatment with certain CR3 agonists, including this compound, has been shown to reduce inflammation triggered by TLR activation, which may involve modulation of these pathways researchgate.net.

Regulation of Toll-like Receptor (TLR) Signaling (TLR-2, TLR-7/8)

This compound modulates the inflammatory signaling initiated by Toll-like Receptors (TLRs), specifically TLR-2 and TLR-7/8, in monocytes. Pretreatment with this compound reduces the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF by monocytes stimulated with agonists for TLR-2 and TLR-7/8 nih.govresearchgate.netnih.govselleckchem.comoup.com. This suggests that this compound's agonistic effect on CD11b/CD18 interferes with or modifies the downstream signaling cascades activated by these TLRs, leading to a suppressed inflammatory output. Additionally, activation of CD11b by this compound can block the interaction between LPS and TLR4 by inducing the endocytosis of TLR4 frontiersin.orgresearchgate.net.

Modulation of Macrophage Polarization and Mechanotransduction

This compound has been observed to influence macrophage polarization, the process by which macrophages differentiate into distinct functional phenotypes, such as pro-inflammatory (M1) or anti-inflammatory (M2) macrophages. Research suggests that this compound treatment can affect the expression of surface markers associated with macrophage polarization, such as CD86 and CD40, which are typically upregulated in M1 macrophages nih.gov.

Furthermore, studies have explored the relationship between this compound, CD11b activation, and mechanotransduction, the process by which cells sense and respond to mechanical stimuli from their environment nih.govfrontiersin.orgnih.govresearchgate.net. Activating CD11b with this compound has been hypothesized to mimic the effects of macrophages interacting with stiffer substrates, as both scenarios can activate integrins nih.govfrontiersin.orgnih.gov. Research indicates that this compound can influence macrophage polarization in a manner that overlaps with the effects of substrate stiffness, for instance, by downregulating NLRP3 inflammasome activation, a process also inhibited by culture on stiffer substrates frontiersin.orgnih.govresearchgate.net. However, this compound may also have distinct effects, such as reducing IL-6 production, which might differ from the effects of substrate stiffness alone frontiersin.org. This suggests that this compound's impact on polarization involves complex interactions with the mechanical environment and integrin signaling.

Inhibition of NLRP3 Inflammasome Activation and Assembly

This compound has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the maturation and secretion of pro-inflammatory cytokines like IL-1β nih.govresearchgate.netnih.govresearchgate.netx-mol.netx-mol.com. Studies indicate that this compound can block NLRP3 inflammasome activation, particularly at lower doses nih.govresearchgate.net. The mechanism involves the inhibition of inflammasome assembly. This compound has been shown to suppress the oligomerization of ASC (Apoptosis-associated speck-like protein containing a CARD), block the self-assembly of NLRP3, and reduce the interactions between NLRP3, ASC, and NEK7, all of which are crucial steps in NLRP3 inflammasome assembly nih.govresearchgate.net. This inhibitory effect on NLRP3 inflammasome activation by this compound supports its potential as a therapeutic option for diseases driven by NLRP3 activation nih.govresearchgate.netnih.govresearchgate.net.

Interaction with TLR4 and its Endocytosis

Research indicates a complex interplay between CD11b and Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response, particularly to lipopolysaccharide (LPS) nih.govfrontiersin.org. Studies have shown that activation of CD11b by this compound can induce the endocytosis of TLR4 in macrophages nih.govfrontiersin.org. This process involves the internalization of TLR4 from the cell surface, which subsequently blocks the binding of LPS to TLR4, thereby inhibiting the downstream pro-inflammatory signaling pathway nih.govfrontiersin.orgnih.gov.

Conversely, activation of TLR4 by LPS has also been observed to induce the endocytosis of CD11b nih.govfrontiersin.org. While the precise mechanisms governing this bidirectional endocytosis are still being investigated, it is understood that this compound-mediated activation of CD11b promotes an interaction between CD11b and TLR4, leading to the accumulation of TLR4 in endosomes nih.gov. This interaction and subsequent endocytosis contribute to the negative regulation of the LPS-induced pro-inflammatory response in macrophages nih.govnih.gov.

Effects on Neutrophils

This compound significantly impacts neutrophil behavior, primarily by altering their adhesive and migratory properties through its agonistic activity on CD11b/CD18 bmj.combmj.com.

Suppression of Neutrophilic Infiltration

A key effect of this compound is the suppression of neutrophil infiltration into inflamed or infected tissues bmj.comresearchgate.net. This occurs through a seemingly counterintuitive mechanism: by increasing CD11b/CD18-dependent cell adhesion bmj.comresearchgate.net. This compound enhances the adhesion of neutrophils to CR3 ligands, such as ICAM-1, on the endothelial lining of blood vessels medchemexpress.comresearchgate.net. This increased adhesion promotes the margination and adherence of neutrophils to the endothelium, effectively restricting their ability to detach and migrate into the surrounding tissue researchgate.netselleckchem.com. Animal models of inflammatory conditions have demonstrated that this compound effectively reduces neutrophil migration bmj.combmj.com.

Increased Adhesion and Reduced Migration

This compound is an allosteric agonist of CD11b/CD18, meaning it activates the integrin by binding to a site distinct from the ligand-binding site researchgate.net. This activation leads to increased CD11b-dependent cell adhesion medchemexpress.comresearchgate.net. In vitro studies have shown that this compound enhances the binding of CD11b to intercellular adhesion molecule-1 (ICAM-1) researchgate.net. This increased adhesion is associated with the formation of long membrane tethers and a reduced detachment force compared to other integrin activation methods researchgate.net. Functionally, this increased adhesion translates to decreased neutrophil rolling along inflamed venules and an increased number of adherent cells researchgate.net. The net result is a reduction in the transendothelial migration of neutrophils, limiting their influx into sites of injury or inflammation researchgate.netselleckchem.comnih.gov.

Effects on Natural Killer (NK) Cells

This compound also modulates the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system nih.govwikipedia.org.

Reduction of Pro-inflammatory Cytokine Secretion (IFN-γ, TNF, CCL4/MIP-1β)

A significant effect of this compound on NK cells is the reduction in the secretion of key pro-inflammatory cytokines nih.govselleckchem.comresearchgate.netnih.gov. Studies using monokine-stimulated primary NK cell cultures have demonstrated that this compound pretreatment reduces the release of Interferon-gamma (IFN-γ), Tumor Necrosis Factor (TNF), and Macrophage Inflammatory Protein-1 beta (MIP-1β), also known as CCL4 nih.govselleckchem.comresearchgate.netnih.govwikipedia.org. This reduction in cytokine secretion is observed following stimulation with combinations of interleukins such as IL-12 and IL-15, or IL-12 and IL-18 nih.govresearchgate.net. For instance, data from studies using cytometric bead array showed a significant reduction in the concentration of these cytokines in the supernatant of this compound-treated NK cells compared to controls nih.govresearchgate.net.

The reduction in IFN-γ, TNF, and MIP-1β secretion by this compound-treated NK cells is a key mechanism by which this compound exerts its anti-inflammatory effects in the context of NK cell activity nih.govresearchgate.net.

Here is a summary of the effects of this compound on the secretion of key cytokines by monokine-stimulated NK cells:

CytokineEffect of this compound Pretreatment (vs. Control)Statistical Significance (Example)
IFN-γReduced SecretionP < 0.001 nih.gov
TNFReduced SecretionP < 0.001 nih.gov
CCL4/MIP-1βReduced SecretionP < 0.001 nih.gov
IL-10Increased Secretion (with IL-12 + IL-18)P < 0.001 nih.gov
IL-8No observed effectP ≥ 0.5 nih.gov

This data highlights the selective modulation of NK cell cytokine profiles by this compound, favoring a reduction in pro-inflammatory mediators.

Modulation of STAT-5 Phosphorylation

This compound has been shown to modulate the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT-5), particularly in natural killer (NK) cells. Pre-treatment with this compound reduces the phosphorylation of STAT-5 induced by stimulation with interleukin (IL)-12 and IL-15. researchgate.netnih.govnih.govresearchgate.net This effect has been observed in both total NK cells and the CD56hi subset. researchgate.netnih.govresearchgate.net The reduction in phosphorylated STAT-5 is evident at early time points following cytokine stimulation, suggesting an inhibition of the phosphorylation mechanism. nih.gov However, this compound does not appear to affect STAT-5 phosphorylation induced by IL-12 and IL-18 stimulation. nih.gov Furthermore, this compound treatment does not significantly impact the phosphorylation of other signaling molecules such as MAPK p38, ERK, or STAT-3 under these conditions. nih.gov The activation of MAC-1 on NK cells by this compound has been linked to this reduction in STAT-5 phosphorylation in response to IL-12. mdpi.com Studies involving β2-integrin-deficient dendritic cells also suggest a broader role for β2 integrins in modulating STAT activation, with their deficiency leading to higher levels of phosphorylated STAT1, STAT3, and STAT5 upon LPS stimulation. mdpi.com

Increased IL-10 Secretion

This compound influences cytokine secretion profiles, notably promoting the production of the anti-inflammatory cytokine IL-10. Studies have demonstrated that this compound treatment leads to increased IL-10 secretion following stimulation with IL-12 and IL-18. researchgate.netnih.govkcl.ac.uk This effect aligns with observations that activation of MAC-1 on human macrophages, such as through binding to ICAM-1, can inhibit TLR signaling and promote the expression of IL-10. mdpi.com This suggests that the agonistic activity of this compound on CD11b/CD18 contributes to an immunosuppressive environment characterized by elevated IL-10 levels.

General Immunomodulatory Properties

This compound exhibits broader immunomodulatory properties, influencing the behavior and function of various immune cell populations. Its primary mechanism involves activating CD11b/CD18, which plays a critical role in leukocyte adhesion and migration. medchemexpress.com

Influence on Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs) in the Tumor Microenvironment

Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are key components of the tumor microenvironment (TME) that contribute to immunosuppression and tumor progression. bmj.combmj.comnih.govnih.gov The migration and recruitment of both MDSCs and TAMs to the TME are partly mediated by the CD11b/CD18 integrin. bmj.combmj.comnih.gov Activation of CD11b with this compound or its salt form, GB1275, has demonstrated the ability to reduce the migration of macrophages and neutrophils in animal models. bmj.combmj.com Preclinical studies utilizing GB1275 have shown that activating CD11b can improve the antitumor immune response and enhance the efficacy of immunotherapy in various mouse models of cancer. bmj.combmj.comnih.gov Specifically, GB1275 has been reported to reduce the infiltration of CD11b+ MDSCs into tumors while increasing the influx of activated CD103+ dendritic cells and CD8+ T cells. bmj.com Furthermore, in a lung cancer model, GB1275 treatment was shown to reduce TAM infiltration and promote a shift towards a more pro-inflammatory M1 macrophage phenotype. bmj.com These findings indicate that this compound, through its agonistic activity on CD11b, can influence the composition and phenotype of immunosuppressive myeloid cells within the TME, potentially altering the balance towards an anti-tumor immune response. This compound has been noted to lead to reduced tumor CD11b+ MDSCs. frontiersin.org

Preclinical Research and Therapeutic Potential of Leukadherin 1

Application in Inflammatory Disease Models

Anti-inflammatory Bioactivity in Small Animal Models

Leukadherin-1 has demonstrated anti-inflammatory bioactivity in several small animal models of inflammation. Its mechanism of action involves enhancing leukocyte adhesion, thereby reducing their migration and accumulation in inflamed tissues. medchemexpress.comselleckchem.comcaymanchem.comselleckchem.comnih.govnih.gov

In a rat model of targeted experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment significantly decreased CD45+ leukocyte infiltration and Iba1+ microglial activation in the spinal cord. nih.gov This was associated with a significant decrease in clinical scores and a partial reversal of decreased hind limb mobility. nih.govdovepress.com this compound also significantly decreased the expression of P47phox mRNA in this model. dovepress.com

This compound has been shown to suppress innate inflammatory signaling. medchemexpress.comresearchgate.net In ex vivo human cell assays, this compound pretreatment reduced the secretion of pro-inflammatory cytokines, including interferon (IFN)-γ, tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β, by monokine-stimulated natural killer (NK) cells. medchemexpress.comselleckchem.comselleckchem.comresearchgate.net It also reduced the secretion of IL-1β, IL-6, and TNF by Toll-like receptor (TLR)-2 and TLR-7/8-stimulated monocytes. medchemexpress.comselleckchem.comselleckchem.comresearchgate.net

Vascular Injury Attenuation

Studies have indicated that this compound can attenuate vascular injury. medchemexpress.comresearchgate.netnih.govahajournals.org By increasing the adhesion of neutrophils and monocytes to endothelial cells, this compound reduces their transmigration and subsequent tissue infiltration, a key process in the development of vascular injury. medchemexpress.comresearchgate.netnih.gov In traumatic patients, this compound administration could potentially alleviate endothelial damage by blocking neutrophil transmigration and motility. nih.gov In vitro studies have shown that this compound enhances the binding of CD11b to ICAM-1 via the formation of long membrane tethers and reduces the transendothelial migration of macrophages. researchgate.netahajournals.org

Experimental Nephritis and Chronic Kidney Allograft Survival

This compound has shown therapeutic effects in models of experimental nephritis and has been investigated for improving chronic kidney allograft survival. medchemexpress.comselleckchem.comcaymanchem.comselleckchem.comnih.govfrontiersin.org In a mouse model of anti-glomerular basement membrane nephritis, this compound demonstrated anti-inflammatory effects. caymanchem.com

In a mouse model of fully MHC-mismatched orthotopic kidney transplantation, this compound treatment reduced interstitial leukocyte infiltration in the allograft, reduced neointimal hyperplasia and glomerular damage, and prolonged graft survival. glpbio.comselleckchem.comapexbt.comselleckchem.comnih.govresearchgate.net Specifically, this compound treatment prolonged graft survival from 48.5% in the control group (treated with cyclosporine A only) to 100% on day 60 in the group treated with cyclosporine A and this compound. glpbio.comselleckchem.comapexbt.comselleckchem.comnih.gov Serum creatinine (B1669602) levels, an indicator of kidney function, were also significantly improved in this compound-treated mice compared to controls. nih.govresearchgate.net

Study Model Treatment Group (n) Control Group (n) Graft Survival at Day 60 (%) Serum Creatinine (mg/dL)
MHC-mismatched orthotopic kidney transplant CsA + LA1 (5) CsA only (4) 100 0.24 ± 0.07
MHC-mismatched orthotopic kidney transplant Isograft (3) - 100 0.52 ± 0.18

Note: Data for Serum Creatinine is for this compound treated vs CsA treated allografts nih.gov. Isograft control serum creatinine is also provided for comparison of healthy kidney function. nih.gov

Hyperoxia-Induced Lung Injury Prevention (Bronchopulmonary Dysplasia)

This compound has shown beneficial effects in preventing hyperoxia-induced neonatal lung injury, an experimental model of bronchopulmonary dysplasia (BPD). nih.govnih.govbmj.comnih.govatsjournals.orguniversiteitleiden.nl Hyperoxia exposure in newborn rats led to a significant increase in the influx of neutrophils and macrophages into the alveolar airspaces, decreased alveolarization and angiogenesis, and increased pulmonary vascular remodeling and pulmonary hypertension, which are hallmarks of BPD. nih.govnih.gov Administration of this compound decreased macrophage infiltration in the lungs during hyperoxia. nih.gov Furthermore, this compound treatment improved alveolarization and angiogenesis and decreased pulmonary vascular remodeling and pulmonary hypertension. nih.govnih.gov Targeting leukocyte trafficking with this compound is suggested as a potential strategy for preventing and treating BPD. nih.govnih.gov

Endotoxic Shock and Sepsis Models

This compound has demonstrated protective effects in models of endotoxic shock and sepsis. apexbt.comresearchgate.netselleckchem.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govscispace.com Endotoxic shock is a severe condition caused by a disordered immune response to bacterial infection, often involving macrophage activation. researchgate.netnih.gov In a mouse model of LPS-induced endotoxic shock, this compound significantly reduced mortality and alleviated pathological injury in the liver and lung. researchgate.netresearchgate.netnih.gov this compound inhibited the LPS-induced pro-inflammatory response in macrophages in vitro and in vivo by inhibiting MAPKs and NF-κB signaling pathways. researchgate.net It was also found that activation of CD11b by this compound could lead to the endocytosis of TLR4, subsequently blocking the binding of LPS with TLR4. researchgate.net

In an animal model of sepsis, this compound has been shown to suppress macrophage activation and inflammation. nih.gov

Study Model Treatment Group (n) Control Group (n) Outcome Measured Key Finding (this compound vs Control)
LPS-induced Endotoxic Shock (Mice) LA1 treated (10) Vehicle treated (10) Survival Rate Significantly reduced mortality frontiersin.orgresearchgate.net
LPS-induced Endotoxic Shock (Mice) LA1 treated Vehicle treated Pathological Injury (Liver, Lung) Alleviated injury researchgate.netnih.gov

Acute Peritonitis

This compound has been investigated in models of acute peritonitis. apexbt.comnih.govresearchgate.netuni.lu In an acute peritonitis mouse model, this compound significantly reduced neutrophil accumulation by 40%. glpbio.comapexbt.com This reduction in neutrophil infiltration contributes to the anti-inflammatory effects observed in this model. nih.gov this compound has also been reported to alleviate NLRP3-dependent peritonitis in vivo. researchgate.net

Experimental Autoimmune Encephalomyelitis (EAE)

Preclinical studies have investigated the therapeutic potential of this compound in models of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, a demyelinating disease characterized by inflammation in the central nervous system. In a rat model of targeted EAE, treatment with this compound demonstrated promising improvements in clinical scores and behavioral tests. Histological examination of spinal tissues from this compound-treated animals revealed a reduction in demyelination, infiltration of CD45+ leukocytes, and activation of Iba1+ microglia. Furthermore, levels of oxidative stress markers, such as P47phox expression, malondialdehyde (MDA), and nitric oxide (NO), were decreased in the spinal tissues of treated animals, although TNFα concentrations did not show a significant difference. These findings suggest that this compound may exert its beneficial effects in EAE by reducing immune cell infiltration and mitigating oxidative stress within the demyelinated lesions.

Oncological Research and Immunotherapy Combinations

This compound and its salt form, GB1275, have been explored in the context of oncological research, particularly for their potential to modulate the tumor microenvironment and enhance the efficacy of immunotherapy. nih.gov Resistance to immune checkpoint inhibitors is often associated with the accumulation of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), in the tumor microenvironment (TME). nih.gov The migration and recruitment of these cells are partly mediated by the CD11b/CD18 integrin. nih.gov

Impact on Antitumor Immune Response

Preclinical studies with GB1275 have demonstrated that activation of CD11b can improve the antitumor immune response. nih.gov This involves reducing the infiltration of immunosuppressive myeloid cells, such as MDSCs and TAMs, into the tumor. nih.gov By modulating the composition of the TME, this compound can help shift the balance towards a more pro-inflammatory and anti-tumorigenic state. idrblab.net

Enhancement of Immunotherapy Efficacy in Mouse Models (e.g., pancreatic adenocarcinoma, breast cancer, lung cancer)

Studies in various mouse models of cancer, including pancreatic adenocarcinoma, breast cancer, and lung cancer, have shown that GB1275 can enhance the response to immunotherapy. nih.gov For instance, in syngeneic orthotopic pancreatic adenocarcinoma mouse models, combination treatment with GB1275 and a PD-1-blocking antibody significantly improved survival compared to vehicle control or single-agent PD-1 blockade. GB1275 also demonstrated efficacy as a single agent and in combination with standard-of-care chemotherapy (gemcitabine plus paclitaxel) in these models. In a Lewis lung carcinoma syngeneic lung cancer model, GB1275 reduced TAM infiltration, increased the proportion of pro-inflammatory M1 TAMs, and inhibited tumor growth in a CD8 T-cell-dependent manner. These effects were shown to be dependent on CD11b modulation, as neither this compound nor GB1275 were effective in tumors propagated in CD11b knockout mice. In breast cancer models, this compound therapy has also resulted in a decrease in tumor MDSCs and improved antitumor capacity in combination with radiation therapy or paclitaxel.

Modulation of Macrophage Polarization in Cancer

This compound has been shown to modulate macrophage polarization within the tumor microenvironment. fishersci.seidrblab.net Tumor-associated macrophages (TAMs) exhibit significant phenotypic plasticity and can adopt either pro-inflammatory (M1-like) or immunosuppressive (M2-like) phenotypes. fishersci.seidrblab.net M2-like macrophages are often associated with promoting tumor growth, angiogenesis, and suppressing antitumor immunity. novusbio.comidrblab.net Activation of CD11b by this compound promotes pro-inflammatory macrophage polarization, characterized by the stimulation of microRNA Let7a expression. idrblab.net Conversely, inhibition of CD11b can lead to immune-suppressive macrophage polarization. idrblab.net Studies have shown that this compound treatment can reduce the proportion of immunosuppressive TAMs and increase the proportion of pro-inflammatory M1 TAMs in tumors. This repolarization of macrophages contributes to the enhanced antitumor immune response observed with this compound treatment.

Comparative Studies and Therapeutic Advantages

Comparative studies have highlighted potential therapeutic advantages of this compound, a small molecule CD11b agonist, over antibody-based approaches targeting CD11b/CD18.

Comparison with CD11b/CD18 Antibodies

This compound functions by allosterically activating CD11b, leading to increased cell adhesion and reduced migration. biolegend.comfigshare.com This mechanism differs from that of blocking antibodies targeting CD11b/CD18, which aim to inhibit leukocyte adhesion and migration. figshare.com While both approaches target the same integrin, studies suggest that small molecule allosteric agonists like this compound may offer therapeutic advantages. In vivo studies have shown that this compound can be more effective in reducing leukocyte influx into injured tissues compared to CD11b/CD18 antibodies. For example, in a model of hyperoxia-induced lung injury, this compound significantly decreased the influx of macrophages into the lung and reduced MCP-1 production, demonstrating a clear therapeutic advantage over CD11b/CD18 antibodies in reducing the influx of macrophages into injured vessels in previous studies. Furthermore, research suggests that while CD11b/CD18 activation with activating antibodies can induce integrin macro-clustering and outside-in signaling, this compound-mediated activation does not, potentially leading to fewer unintended consequences on cellular functions. figshare.com This difference in signaling mechanisms may contribute to the distinct therapeutic profiles observed between small molecule agonists and antibody-based activators of CD11b/CD18. figshare.com

Sustained Adhesion for Therapeutic Benefit

The therapeutic benefit of this compound is significantly linked to its ability to promote sustained leukocyte adhesion. By enhancing CD11b/CD18-dependent adhesion, LA1 effectively reduces leukocyte transendothelial migration and their subsequent influx into sites of inflammation medchemexpress.comatsjournals.orgbmj.com. This mechanism is crucial in mitigating inflammatory responses in various disease models.

Preclinical studies have demonstrated this effect in several contexts. In a mouse model of hyperoxia-induced neonatal lung injury, a model for bronchopulmonary dysplasia (BPD), administration of LA1 significantly decreased the influx of macrophages into the lung. atsjournals.org. This reduction in inflammatory cell accumulation was associated with a decrease in MCP-1 production in the affected lungs atsjournals.org.

Furthermore, in a mouse model of fully MHC-mismatched orthotopic kidney transplantation, LA1 treatment led to a significant reduction in infiltrating CD45+ leukocytes, specifically decreasing CD11b+ and F4/80+ macrophages within the allograft. This reduction in leukocyte infiltration contributed to improved kidney allograft survival, reduced neointimal hyperplasia, and decreased glomerular damage frontiersin.org. The sustained adhesion promoted by LA1 prevents the migration of these inflammatory cells into the transplanted tissue, thus offering a therapeutic advantage frontiersin.org.

In vitro studies further support the role of LA1 in enhancing adhesion. LA1 increases CD11b/CD18-dependent cell adhesion to fibrinogen with reported EC50 values of 4 µM selleckchem.commedchemexpress.comcaymanchem.com. This enhanced adhesion also leads to decreased de-adhesion and reduced chemotaxis of murine neutrophils caymanchem.com.

Potential for Repurposing in NLRP3-Dependent Inflammatory Diseases

Recent preclinical research highlights the potential for repurposing this compound in treating NLRP3-dependent inflammatory diseases. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in the pathogenesis of numerous inflammatory conditions researchgate.netnih.gov.

Studies have shown that LA1 can modulate NLRP3 inflammasome activation. Specifically, LA1 treatment has been observed to inhibit NLRP3 activation and reduce the production of the pro-inflammatory cytokine IL-1β, which is mediated by NLRP3 frontiersin.orgresearchgate.netnih.gov. This effect was observed in macrophages, where LA1 mimicked the inhibitory effects of incubation on stiff substrates on NLRP3 activation frontiersin.orgnih.gov.

Data from in vitro experiments using BMDMs (bone marrow-derived macrophages) stimulated with LPS and ATP or nigericin (B1684572) showed that LA1 exposure reduced IL-1β production frontiersin.org. This reduction was observed at LA1 concentrations of 2 and 10 µg/ml, but not at 0.5 µg/ml frontiersin.org.

Furthermore, mechanistic studies suggest that LA1 inhibits NLRP3 inflammasome activation by blocking inflammasome assembly. This involves suppressing ASC oligomerization, blocking NLRP3 self-assembly, and reducing the interactions between NLRP3, ASC, and NEK7 nih.gov. These findings indicate that LA1 interferes with the critical steps required for the formation of the active NLRP3 inflammasome nih.gov.

In vivo studies have also provided support for LA1's potential in NLRP3-dependent conditions. In models of endotoxemia and peritonitis, LA1 administration strongly inhibited the release of NLRP3-dependent cytokines and alleviated peritonitis researchgate.netnih.gov.

The modulation of NLRP3-mediated IL-1β production by LA1 strongly supports the possibility of repurposing LA1 for the treatment of NLRP3-dependent inflammatory diseases frontiersin.orgresearchgate.netnih.govresearchgate.net. This potential is particularly significant given the involvement of NLRP3 in a wide range of inflammatory disorders.

Here is a summary of the effect of LA1 on cytokine production in stimulated macrophages:

StimulusCytokineEffect of LA1 Treatment (2 µg/ml)Reference
LPS + ATPIL-1βReduced frontiersin.org
LPS + ATPIL-6Reduced frontiersin.org
LPS + ATPTNFαNo significant effect frontiersin.org
LPS + NigericinIL-1βReduced frontiersin.org
TLR-2 stimulated monocytesIL-1βReduced selleckchem.comresearchgate.net
TLR-2 stimulated monocytesIL-6Reduced selleckchem.comresearchgate.net
TLR-2 stimulated monocytesTNFReduced selleckchem.comresearchgate.net
TLR-7/8 stimulated monocytesIL-1βReduced selleckchem.comresearchgate.net
TLR-7/8 stimulated monocytesIL-6Reduced selleckchem.comresearchgate.net
TLR-7/8 stimulated monocytesTNFReduced selleckchem.comresearchgate.net

Note: The data presented in the table is based on findings from the cited preclinical studies.

Structure Activity Relationship Sar and Derivative Development

Identification of Active Core Structures (e.g., Furanyl Thiazolidinone)

The identification of Leukadherin-1 stemmed from a search for compounds that increase CD11b/CD18-dependent cell adhesion nih.govgoogle.com. A key finding from this research was that active compounds, including this compound, shared a common core chemical structure motif: the furanyl thiazolidinone nih.govgoogle.comatsjournals.org. This central ring structure was found in all identified leukadherins nih.gov. Studies exploring the SAR of substitutions on this central core revealed that variations in chemical residues influenced activity nih.govgoogle.com. The relatively constrained nature of the furanyl thiazolidinone central ring structure in leukadherins is suggested to contribute to their higher affinity for CD11b/CD18 compared to some other agonists nih.gov.

Development of Derivatives (e.g., GB1275) for Enhanced Properties

Building upon the understanding of this compound's structure and activity, derivatives have been developed to potentially improve properties such as efficacy or pharmaceutical characteristics. A notable derivative is GB1275, which is identified as a salt form of this compound (formerly known as ADH-503) bmj.comselleckchem.comresearchgate.net. GB1275 was specifically designed to stabilize CD11b in an active state bmj.comresearchgate.net.

Preclinical studies utilizing GB1275 have demonstrated promising results, particularly in the context of oncology. Research in mouse models of pancreatic adenocarcinoma, breast cancer, and lung cancer showed that activation of CD11b with GB1275 improved the antitumor immune response and enhanced the effectiveness of immunotherapy bmj.combmj.comnih.govresearchgate.net. In pancreatic cancer models, GB1275 treatment led to a reduction in the infiltration of CD11b+ myeloid-derived suppressor cells (MDSCs) and an increase in the influx of activated dendritic cells (DCs) and CD8+ T cells bmj.com. Furthermore, GB1275 was observed to upregulate the expression of PD-1/PD-L1 checkpoint molecules, suggesting a potential synergy with PD-1-blocking antibodies or other immune checkpoint inhibitors bmj.com. These preclinical findings have supported the initiation of a phase 1/2 clinical study evaluating GB1275 in patients with advanced solid tumors that are typically resistant or less responsive to immuno-oncology therapies bmj.comnih.govresearchgate.net.

Allosteric Modulation for Specificity and Efficacy

This compound functions as a small molecule allosteric activator or modulator of the CD11b/CD18 integrin rndsystems.comcaymanchem.comresearchgate.netfrontiersin.orgbmj.comselleckchem.comresearchgate.netbmj.comresearchgate.net. Allosteric modulation involves binding to a site on the protein that is distinct from the primary ligand-binding site, thereby influencing the protein's conformation and activity researchgate.netresearchgate.net. This compound achieves its effect by binding to the αA/αI domain of CD11b . This binding event stabilizes the αA domain in a high-affinity binding conformation, which in turn promotes the interaction of CD11b/CD18 with its endogenous ligands, such as fibrinogen, intercellular adhesion molecule-1 (ICAM-1), and iC3B .

The allosteric activation induced by this compound leads to a significant increase in CD11b/CD18-dependent cell adhesion medchemexpress.comselleckchem.comglpbio.comimmune-system-research.comcellagentech.comnih.govrndsystems.comcaymanchem.comresearchgate.net. This enhanced adhesion has a functional consequence of reducing leukocyte motility and their ability to migrate across endothelial barriers and accumulate in inflamed tissues selleckchem.comglpbio.comimmune-system-research.comcellagentech.comnih.govatsjournals.orgrndsystems.comcaymanchem.comresearchgate.netfrontiersin.org. Studies have shown that this compound enhances the binding of CD11b to ICAM-1 specifically through the formation of long membrane tethers glpbio.comresearchgate.net.

Methodological Approaches in Leukadherin 1 Research

In Vitro Experimental Models

Cell Adhesion Assays (e.g., CD11b/CD18-dependent adhesion to ICAM-1 and fibrinogen)

Cell adhesion assays are widely used to evaluate the ability of Leukadherin-1 to enhance the binding of CD11b/CD18 to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. medchemexpress.comfishersci.atresearchgate.net this compound increases CD11b/CD18-dependent cell adhesion to fibrinogen with an EC50 value of 4 μM in vitro. medchemexpress.comfishersci.atselleckchem.com Studies have shown that this compound enhances the binding of CD11b to ICAM-1 via the formation of long membrane tethers. researchgate.netnih.gov This is in contrast to agonists like Mn2+, which additionally increase ICAM-1 binding through cytoskeleton-anchored bonds. researchgate.net this compound activated neutrophils also exhibit longer detachment distances and time from ICAM-1-coated surfaces compared to Mn2+-activated cells, although with significantly lower detachment force. researchgate.net This suggests differential mechanisms of integrin activation and coupling to cellular machinery by different agonists. researchgate.net Adhesion assays are typically performed using immobilized fibrinogen or ICAM-1 on microplates or glass coverslips. researchgate.netaai.org

Leukocyte Chemotaxis and Transendothelial Migration Assays

This compound has been shown to influence leukocyte chemotaxis and transendothelial migration, processes critical for immune cell recruitment to sites of inflammation. atsjournals.orgcellagentech.com While this compound enhances leukocyte adhesion, it counterintuitively suppresses neutrophilic infiltration into inflamed or infected sites. researchgate.net This is achieved by promoting the margination and adhesion of neutrophils to the endothelial lining of blood vessels, thereby restricting their subsequent extravasation. researchgate.net In vitro experiments using techniques like Zigmond chambers demonstrate that this compound treatment significantly reduces neutrophil chemotaxis towards chemoattractants like fMLF on fibrinogen-coated surfaces. aai.orgnih.gov Similarly, this compound reduces the transendothelial migration of leukocytes, including macrophages, across endothelial cell layers cultured on porous membranes in modified Boyden chambers. researchgate.netatsjournals.orgsigmaaldrich.commerckmillipore.com This reduction in migration is a direct consequence of increased leukocyte adhesion to the endothelium. atsjournals.orgcellagentech.com

Cytokine and Chemokine Quantification (ELISA, qRT-PCR)

Quantifying cytokine and chemokine levels using techniques like ELISA and qRT-PCR is essential for understanding the impact of this compound on the inflammatory response. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.netahajournals.org this compound has been shown to suppress the secretion of various pro-inflammatory cytokines and chemokines by immune cells. medchemexpress.comselleckchem.comselleckchem.com For instance, this compound pretreatment reduces the secretion of interferon (IFN)-γ, tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by monokine-stimulated NK cells. medchemexpress.comselleckchem.comselleckchem.com It also decreases the secretion of IL-1β, IL-6, and TNF by Toll-like receptor (TLR)-2 and TLR-7/8-stimulated monocytes. medchemexpress.comselleckchem.comselleckchem.com

Studies in macrophages stimulated with LPS and IFN-γ have shown that this compound treatment significantly reduces the levels of IL-6, TNF-α, IL-12, and IL-1β in the supernatant, as determined by ELISA. frontiersin.orgresearchgate.netnih.govresearchgate.net Furthermore, qRT-PCR analysis has confirmed that this compound treatment leads to significantly reduced mRNA levels of these inflammatory factors. frontiersin.orgresearchgate.netnih.govahajournals.org

Here is a table summarizing some findings on cytokine and chemokine modulation by this compound:

Cell Type / StimulusCytokine/ChemokineEffect of this compound TreatmentDetection MethodReference
Monokine-stimulated NK cellsIFN-γReduced secretionNot specified medchemexpress.comselleckchem.comselleckchem.com
Monokine-stimulated NK cellsTNFReduced secretionNot specified medchemexpress.comselleckchem.comselleckchem.com
Monokine-stimulated NK cellsMIP-1βReduced secretionNot specified medchemexpress.comselleckchem.comselleckchem.com
TLR-2 and TLR-7/8-stimulated monocytesIL-1βReduced secretionNot specified medchemexpress.comselleckchem.comselleckchem.com
TLR-2 and TLR-7/8-stimulated monocytesIL-6Reduced secretionNot specified medchemexpress.comselleckchem.comselleckchem.com
TLR-2 and TLR-7/8-stimulated monocytesTNFReduced secretionNot specified medchemexpress.comselleckchem.comselleckchem.com
LPS/IFN-γ-stimulated macrophagesIL-6Reduced levelsELISA, qRT-PCR frontiersin.orgresearchgate.netnih.govresearchgate.netahajournals.org
LPS/IFN-γ-stimulated macrophagesTNF-αReduced levelsELISA, qRT-PCR frontiersin.orgresearchgate.netnih.govresearchgate.netahajournals.org
LPS/IFN-γ-stimulated macrophagesIL-12Reduced levelsELISA, qRT-PCR frontiersin.orgresearchgate.netnih.govresearchgate.netahajournals.org
LPS/IFN-γ-stimulated macrophagesIL-1βReduced levelsELISA, qRT-PCR frontiersin.orgresearchgate.netnih.govresearchgate.netahajournals.org

Flow Cytometry for Cell Surface Marker Expression (e.g., CD86, CD40)

Flow cytometry is employed to analyze the expression of cell surface markers on immune cells after this compound treatment. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govbiocompare.com This method helps assess the activation state and phenotype of cells. Markers such as CD86 and CD40, which are associated with immune cell activation and antigen presentation, are commonly evaluated. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govbiocompare.com Studies have shown that this compound treatment can significantly reduce the LPS/IFN-γ-induced expression of CD86 and CD40 in macrophages and dendritic cells. frontiersin.orgresearchgate.netnih.govresearchgate.net This indicates that this compound can modulate the activation of these key immune cell populations. Flow cytometry protocols typically involve staining cells with fluorescently labeled antibodies specific to the surface markers of interest, followed by analysis on a flow cytometer. researchgate.netnih.gov

Western Blotting for Signaling Pathway Analysis (e.g., MAPKs, NF-κB, STAT5)

Western blotting is a technique used to investigate the effects of this compound on intracellular signaling pathways, including MAPKs, NF-κB, and STAT proteins. nih.govresearchgate.netnih.govnih.govresearchgate.netscience.govselleckchem.com These pathways are crucial in regulating inflammatory responses and immune cell function. Studies have demonstrated that this compound can inhibit the phosphorylation of key signaling molecules. For example, this compound pretreatment significantly inhibits the phosphorylation of NF-κB p65 activated by TLR7 and TLR9 agonists in bone marrow-derived dendritic cells. nih.gov This suggests that this compound can block the NF-κB signaling pathway. nih.gov While direct evidence for this compound's effect on MAPKs and STAT5 via Western blotting is less prominent in the provided snippets, research on CD11b/CD18 activation and inflammatory signaling indicates involvement of these pathways. nih.govresearchgate.netscience.govselleckchem.com For instance, activation of MAC-1 (CD11b/CD18) has been reported to impair STAT5 activity following cytokine stimulation. nih.gov Western blotting protocols typically involve preparing cell lysates, separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins and their phosphorylated forms. nih.govresearchgate.net

Single-Molecule Force Spectroscopy

Single-molecule force spectroscopy, often performed using Atomic Force Microscopy (AFM), is a powerful technique used to investigate the biophysical mechanisms by which this compound affects CD11b/CD18-mediated adhesion at the single-molecule level. researchgate.netnih.govtechscience.cnresearchgate.net This method allows researchers to measure the forces involved in the interaction between individual CD11b/CD18 molecules and their ligands, such as ICAM-1. researchgate.netnih.govresearchgate.net Studies utilizing single-molecule force spectroscopy have revealed that this compound enhances the binding of CD11b/CD18 to ICAM-1 by promoting the formation of long membrane tethers. researchgate.netnih.gov This technique provides detailed insights into the dynamic nature of integrin-ligand interactions and how they are modulated by agonists like this compound. researchgate.netnih.govresearchgate.net Experiments typically involve attaching cells expressing CD11b/CD18 to an AFM cantilever and bringing them into contact with a surface coated with the ligand (e.g., ICAM-1), then measuring the force required to separate the interacting molecules. researchgate.netresearchgate.netnih.gov

Studies on Macrophage Polarization and Inflammasome Activity

Studies have investigated the effects of this compound on macrophage polarization and inflammasome activation. This compound (LA1), a small molecule agonist of CD11b, has been shown to influence macrophage polarization. Research comparing the effects of LA1 to culturing macrophages on substrates of varying stiffness indicated that LA1 treatment can mimic the effects of stiff substrates on NLRP3-mediated IL-1β production in bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (MDMs). nih.govfrontiersin.org Specifically, LA1 treatment reduced the production of cleaved IL-1β. nih.gov While LA1 mimicked stiff substrates in inhibiting NLRP3 activation and regulating some surface markers associated with macrophage polarization, it differed by reducing IL-6 production. nih.govfrontiersin.org

Furthermore, this compound has been reported to inhibit the NLRP3 inflammasome by blocking its assembly. researchgate.net At lower doses (below 1 μM) ex vivo, LA1 blocked NLRP3 inflammasome activation without affecting NF-κB signaling. researchgate.net In vivo, a dosage of 1 mg/Kg LA1 strongly inhibited the release of NLRP3-dependent cytokines and alleviated NLRP3-dependent peritonitis in mice. researchgate.net These findings suggest that this compound can modulate macrophage inflammatory responses, particularly those mediated by the NLRP3 inflammasome.

In Vivo Animal Models

A significant portion of this compound research has utilized in vivo animal models to evaluate its efficacy and mechanisms of action in complex biological systems. These models are crucial for understanding how this compound affects leukocyte trafficking and inflammatory processes in the context of whole-organism physiology.

Mouse Models of Inflammatory Conditions (e.g., endotoxic shock, peritonitis, nephritis, hyperoxia-induced lung injury, EAE)

Mouse models of various inflammatory conditions have been extensively used to study this compound. This compound has been shown to reduce macrophage and neutrophil migration in several animal models of inflammatory conditions. bmj.comresearchgate.netbmj.com

In models of endotoxic shock, this compound significantly reduced mortality and alleviated pathological injury in the liver and lung of mice. researchgate.netresearchgate.netfrontiersin.org It also inhibited the LPS-induced pro-inflammatory response in macrophages in vivo by limiting the activation of M1 macrophages. frontiersin.orgresearchgate.net This effect was associated with blocking LPS-TLR4 interaction. frontiersin.org

In acute peritonitis models induced by thioglycolate, this compound and its analogs effectively reduced the recruitment of leukocytes. nih.gov

This compound has also demonstrated therapeutic potential in mouse models of nephritis, showing a clear advantage over CD11b/CD18 antibodies in reducing the influx of macrophages into injured vessels and preserving kidney function. researchgate.netnih.govfrontiersin.org

In the context of lung injury, this compound has been successfully used to prevent inflammation in hyperoxia-induced lung injury in rats and reduce hyperoxia-induced influx of macrophages into the lung in mice. researchgate.netnih.gov this compound treatment decreased MCP-1 production in hyperoxia-exposed lungs. nih.gov

While the provided search results primarily highlight rat models for Experimental Autoimmune Encephalomyelitis (EAE), mouse models of EAE are commonly used in neuroinflammation research. Studies in mouse models of EAE could potentially investigate the impact of this compound on immune cell infiltration into the central nervous system and its effects on demyelination and neurological deficits, similar to findings observed in rat models.

Rat Models of Vascular Injury and EAE

Rat models have been valuable in assessing the effects of this compound, particularly in vascular injury and Experimental Autoimmune Encephalomyelitis (EAE). This compound has shown therapeutic promise in animal models of vascular injury and inflammation. researchgate.net It has been shown to attenuate vascular injury by inhibiting macrophage infiltration. researchgate.net

In a rat model of targeted experimental autoimmune encephalomyelitis (EAE), this compound exhibited promising improvements in clinical scores and behavioral tests. nih.govresearchgate.net Histological examination revealed reduced demyelination, CD45+ leukocyte infiltration, and Iba1+ microglia activation in the spinal tissues of this compound-treated animals. researchgate.netdovepress.com Furthermore, levels of P47phox expression, MDA, and NO were decreased in treated animals, although TNFα concentrations did not differ significantly following treatment. researchgate.netdovepress.com These effects were possibly mediated through decreased leukocyte infiltration and oxidative stress. researchgate.net

Murine Cancer Models (e.g., pancreatic adenocarcinoma, breast cancer, lung cancer)

Murine cancer models have been utilized to explore the potential of this compound, particularly its salt form, GB1275, as an immunotherapeutic agent. Preclinical studies with GB1275 demonstrated that activation of CD11b improves the antitumor immune response and enhances the response to immunotherapy in mouse models of pancreatic adenocarcinoma, breast cancer, and lung cancer. bmj.comresearchgate.netbmj.com

In pancreatic adenocarcinoma (PDAC) models, GB1275 significantly improved survival. researchgate.net It reduced tumor infiltration of CD11b+ MDSCs and increased the influx of activated CD103+ DCs and CD8+ T cells. researchgate.net

In a Lewis lung carcinoma syngeneic lung cancer model, GB1275 was shown to reduce TAM infiltration, increase the proportion of pro-inflammatory M1 TAMs, and inhibit tumor growth in a CD8 T-cell dependent manner. researchgate.net These effects were dependent on CD11b modulation, as neither this compound nor GB1275 were effective in CD11b knockout mice. bmj.combmj.com

These studies suggest that activating CD11b with this compound or its derivatives can reprogram the tumor microenvironment and enhance anti-tumor immunity. researchgate.net

Intravital Microscopy for Leukocyte Dynamics

Intravital microscopy (IVM) is a powerful tool used to visualize biological processes, including leukocyte dynamics, in real-time within living organisms. mdpi.combmbreports.orguj.edu.pl This technique allows for the observation of cellular interactions in their physiological environment, overcoming the limitations of static in vitro or ex vivo analyses. mdpi.combmbreports.org

Histopathological and Immunofluorescence Analysis of Tissues

Histopathological and immunofluorescence analyses are fundamental techniques used to assess tissue changes, inflammation, and immune cell infiltration in animal models treated with this compound.

In mouse models of endotoxic shock, this compound treatment alleviated pathological injury of the liver and lung, as assessed by H&E staining. researchgate.net TUNEL staining was also used to analyze apoptosis in lung and liver cells. researchgate.net

In a rat model of EAE, histological examination of spinal cord tissues was performed to assess lesion severity and demyelination. nih.govdovepress.com Immunostaining was conducted to evaluate immune cell infiltration (e.g., CD45+ leukocytes) and microglial activation (e.g., Iba1+ microglia). nih.govresearchgate.netdovepress.com

Immunofluorescence analysis has also been used to assess macrophage infiltration into alveolar airspaces in hyperoxia-induced lung injury models using a macrophage-specific marker like Mac3. nih.gov In studies of pulmonary vascular development and remodeling, immunofluorescence for vWF was used to quantify vascular density, and double immunofluorescence staining for α-SMA and vWF was performed to assess medial wall thickness in peripheral pulmonary vessels. nih.gov

In studies investigating the role of CD11b in abdominal aortic aneurysm, immunofluorescence analysis revealed significantly higher CD11b expression in human AAA tissues compared to controls, and this was confirmed by Western blot and mRNA analysis. ahajournals.org Histological analysis using Elastica Van Gieson staining and Masson trichrome staining was performed to assess elastin (B1584352) fragmentation and collagen content in aortic tissues. ahajournals.org Immunohistochemical staining was also applied to serial paraffin (B1166041) sections. ahajournals.org

In a lupus nephritis mouse model, immunofluorescence analysis and quantification of frozen kidney sections stained for glomerular IgG deposition were performed. frontiersin.org

Genetic Models

Genetic models, particularly those involving modifications to the Itgam gene encoding the CD11b subunit, offer valuable tools for dissecting the role of CD11b in various physiological and pathological processes. These models allow for the study of either the absence of CD11b or the effects of constitutively active CD11b, providing insights into the mechanisms by which this compound exerts its effects aai.orgaai.orgnih.gov.

CD11b knockout mice (Itgam -/-) are a key genetic model used to investigate the functions of CD11b by eliminating its expression nih.govbmj.com. Studies using Itgam -/- mice have provided significant insights into the role of CD11b in leukocyte adhesion, migration, and inflammatory responses.

Research findings from studies utilizing CD11b knockout mice include:

Reduced Leukocyte Adhesion and Migration: Itgam -/- mice exhibit reduced adhesion of myeloid cells, such as macrophages and neutrophils, to endothelial cells and decreased transmigration nih.govnih.govahajournals.org. This highlights the essential role of CD11b in these processes. In vitro studies with bone marrow-derived macrophages (BMDMs) from Itgam -/- mice showed significantly lower adhesion to endothelial cells compared to wild-type BMDMs. The adhesion of wild-type BMDMs was decreased by a CD11b blocking antibody and increased by the CD11b agonist this compound, further confirming the CD11b dependence nih.govahajournals.orgresearchgate.net.

Altered Inflammatory Responses: CD11b deficiency can influence inflammatory cytokine production. For instance, lower levels of IL-6 were observed in the peripheral blood and abdominal aortas of Itgam -/- mice in a model of abdominal aortic aneurysm nih.govahajournals.org. CD11b deficiency also reduced inflammatory cytokine induction elicited by synthetic double-stranded RNA (poly I:C) in mouse sera and livers, as well as in cultured peritoneal macrophages aai.org.

Impact on Disease Models: CD11b knockout mice have been used in various disease models to understand the contribution of CD11b-mediated processes to pathology. In a model of abdominal aortic aneurysm, knockout of CD11b reduced the maximum abdominal aortic diameter, macrophage infiltration, matrix metalloproteinase-9 expression, and degradation of elastin and collagen nih.govahajournals.org. In a Lewis lung carcinoma syngeneic lung cancer model, neither this compound nor its salt form, GB1275, were effective against tumors propagated in CD11b knockout mice, demonstrating the CD11b dependence of their effects bmj.combmj.com. CD11b deficiency has also been shown to attenuate experimental abdominal aortic aneurysm nih.govahajournals.org.

Data from these studies underscore the critical involvement of CD11b in mediating leukocyte trafficking and inflammatory responses in various disease contexts.

To provide an orthogonal system for the mechanistic study of CD11b agonism, including the effects mimicked by pharmacological agents like this compound, a novel knock-in mouse model expressing a constitutively active mutant CD11b has been generated aai.orgaai.orgnih.govnih.gov. This model involves a point mutation in the Itgam gene resulting in an Isoleucine to Glycine substitution at position 332 (I332G) in the CD11b protein aai.orgaai.orgresearchgate.net. This mutation is located in the ligand-binding I/A-domain of CD11b and promotes an active, higher-affinity conformation of the integrin aai.orgaai.orgnih.govresearchgate.net. The I332G mutation mimics the effect of allosteric agonists like this compound by stabilizing CD11b in an active conformation required for ligand binding aai.orgbmj.comnih.gov.

Research findings from studies utilizing the CD11bI332G knock-in mouse model include:

Increased Adhesion and Decreased Chemotaxis: In vitro studies using neutrophils from CD11bI332G mice showed increased static adhesion to fibrinogen compared to wild-type controls under physiological conditions aai.orgaai.orgnih.govresearchgate.net. This enhanced adhesion was CD11b dependent and could be neutralized by a blocking antibody aai.orgresearchgate.net. The mutant neutrophils also exhibited decreased chemotaxis towards a formyl-Met-Leu-Phe gradient aai.orgaai.orgnih.govcreative-diagnostics.com.

Reduced Leukocyte Recruitment In Vivo: CD11bI332G animals demonstrated a reduction in the recruitment of neutrophils and macrophages in models of sterile peritonitis aai.orgaai.orgnih.govcreative-diagnostics.com. This suggests that maintaining CD11b in a constitutively active state can limit the infiltration of these immune cells to sites of inflammation.

Protection Against Inflammatory Diseases: The genetic activation of CD11b in these mice has shown protective effects in models of inflammatory diseases. CD11bI332G mice were protected against the development of atherosclerosis in the setting of hyperlipidemia, which was attributed to a reduction in macrophage recruitment into atherosclerotic lesions aai.orgaai.orgnih.govcreative-diagnostics.com. This supports the concept that allosteric activation of CD11b can be protective in inflammatory conditions nih.gov.

These findings from the CD11bI332G knock-in mouse model provide genetic evidence supporting the therapeutic potential of CD11b agonists like this compound by demonstrating that constitutive activation of CD11b can reduce inflammatory cell recruitment and alleviate disease severity in relevant animal models aai.orgaai.orgnih.gov.

Here is a summary of key findings from studies using CD11b genetic models:

Genetic ModelKey FindingsRelevant Research Areas
CD11b Knockout (Itgam -/-)Reduced leukocyte adhesion and transmigration. nih.govnih.govahajournals.org Altered inflammatory cytokine production. nih.govahajournals.orgaai.org Attenuated disease severity in models like abdominal aortic aneurysm and lung cancer. bmj.comnih.govahajournals.orgbmj.comLeukocyte trafficking, Inflammation, Autoimmune diseases, Cancer
CD11b Constitutively Active (I332G Knock-in)Increased static adhesion of neutrophils. aai.orgaai.orgnih.govresearchgate.net Decreased neutrophil chemotaxis. aai.orgaai.orgnih.govcreative-diagnostics.com Reduced neutrophil and macrophage recruitment in sterile peritonitis. aai.orgaai.orgnih.govcreative-diagnostics.com Protection against atherosclerosis. aai.orgaai.orgnih.govcreative-diagnostics.comIntegrin activation mechanisms, Inflammatory cell recruitment, Atherosclerosis, Therapeutic potential of CD11b agonists

Future Directions in Leukadherin 1 Research

Elucidating Unexplored Signaling Pathways

Leukadherin-1's primary mechanism involves activating the CD11b/CD18 integrin nih.govselleckchem.comnih.gov. This activation has been shown to influence several downstream signaling pathways. For instance, LA1 can inhibit monocyte TLR-7/8-induced TNF secretion in a MyD88-dependent manner oup.comresearchgate.net and reduce the secretion of various inflammatory cytokines (IL-1β, IL-6, TNF) in response to TLR-2 and TLR-7/8 stimulation in monocytes oup.com. In natural killer (NK) cells, LA1 treatment has been observed to reduce phosphorylated STAT-5 levels following IL-12 + IL-15 stimulation and increase IL-10 secretion after IL-12 + IL-18 stimulation oup.commdpi.com. Furthermore, LA1-induced CD11b activation has been shown to inhibit LPS-induced pro-inflammatory responses in macrophages by suppressing MAPKs and NF-κB signaling pathways in vitro researchgate.net. Research also indicates that LA1 can inhibit NLRP3 inflammasome activation by interfering with ASC oligomerization, NLRP3 self-assembly, and the interaction between NLRP3, ASC, and NEK7 researchgate.net. Activation of CD11b by LA1 has also been found to induce the endocytosis of TLR4, thereby blocking its interaction with LPS researchgate.net. CD11b signaling is known to negatively regulate TLR and FcγR pathways frontiersin.org, and LA1 has been shown to suppress the TLR-dependent AKT/FOXO3/IRF7 pathway and IFN-I levels in vivo frontiersin.org.

Despite these findings, the complete spectrum of intracellular signaling pathways modulated by this compound remains to be fully elucidated. For example, the precise mechanism by which LA1 increases VEGF expression in the context of hyperoxia-induced lung injury is not yet understood nih.gov. Future research should focus on comprehensive phosphoproteomic and transcriptomic analyses to map the full extent of signaling networks affected by CD11b activation via LA1 in different cell types and under various pathological conditions. Understanding these intricate pathways is crucial for predicting LA1's effects and identifying potential off-target activities or novel therapeutic targets.

Investigation of Broader Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory effects, primarily by influencing leukocyte behavior. It reduces macrophage and neutrophil migration in animal models of inflammatory conditions bmj.combmj.comdntb.gov.ua and enhances leukocyte adhesion, thereby preventing their transmigration and tissue recruitment selleckchem.comnih.gov. Preclinical studies have shown that LA1 treatment can reduce interstitial leukocyte infiltration, neointimal hyperplasia, and glomerular damage in a mouse model of kidney transplantation, leading to prolonged graft survival selleckchem.com. LA1 has also shown protective effects against endotoxic shock in mice by blocking the interaction between LPS and TLR4, alleviating pathological injury in the liver and lung frontiersin.orgresearchgate.net. Ex vivo human studies have indicated that LA1 can suppress innate inflammatory signaling in NK cells and monocytes, reducing monocyte-mediated TNF release frontiersin.org. It modulates cytokine secretion profiles in both NK cells and monocytes, generally reducing pro-inflammatory cytokines while potentially increasing anti-inflammatory ones like IL-10 oup.commdpi.com.

Further investigation is needed to understand the full breadth of LA1's effects on different immune cell subsets and their functions in various disease contexts. Research suggests LA1 might influence macrophage polarization, potentially by mimicking mechanotransduction signals associated with stiff substrates frontiersin.org. While it inhibited NLRP3 activation and regulated some surface markers similarly to stiff substrates, it differed in reducing IL-6 production frontiersin.org. Interestingly, in some cancer models, LA1 has been reported to promote pro-inflammatory macrophage polarization and suppress tumor growth researchgate.net, while in a hypertension model, it exacerbated the hypertensive response ahajournals.org. These seemingly contradictory findings highlight the context-dependent nature of CD11b activation and the need for detailed studies across diverse disease models. Research into LA1's ability to alleviate morphine-induced macrophage immunosuppression by promoting CD11b activation also points to its potential in supportive care during oncology treatments mdpi.com. Future studies should aim to comprehensively map LA1's impact on the complex interplay between different immune cell populations and their functional states in a wider range of inflammatory and immune-related disorders.

The following table summarizes some reported effects of this compound on cytokine secretion:

Cell TypeStimulusCytokineEffect of LA1 TreatmentReference
MonocytesTLR-7/8 agonistIL-1βReduced oup.com
MonocytesTLR-7/8 agonistIL-6Reduced oup.com
MonocytesTLR-7/8 agonistTNFReduced oup.comresearchgate.net
MonocytesTLR-7/8 agonistIL-12Increased oup.com
MonocytesTLR-2 agonistTNFReduced oup.com
MonocytesTLR-2 agonistIL-1βReduced oup.com
MonocytesTLR-2 agonistIL-6Reduced oup.com
MonocytesTLR-2 agonistIL-10Increased oup.com
MonocytesTLR-2 agonistIL-12Increased oup.com
NK cellsIL-12 + IL-15IFN-γReduced oup.commdpi.com
NK cellsIL-12 + IL-15TNFReduced oup.commdpi.com
NK cellsIL-12 + IL-15MIP-1βReduced oup.commdpi.com
NK cellsIL-12 + IL-18IFN-γReduced oup.com
NK cellsIL-12 + IL-18TNFReduced oup.com
NK cellsIL-12 + IL-18MIP-1βReduced oup.com
NK cellsIL-12 + IL-18IL-10Increased oup.com
MacrophagesLPS/IFN-γIL-6, TNF-α, IL-12, IL-1βInhibited (in vitro) researchgate.net
MacrophagesLPS + ATP (NLRP3)IL-1βInhibited researchgate.netfrontiersin.org

Note: This table is based on data extracted from the provided search snippets and represents observed trends and effects in specific experimental settings.

Optimizing Pharmacological Properties for Clinical Translation

Translating this compound from preclinical studies to clinical application requires significant effort in optimizing its pharmacological properties. GB1275, a salt form of this compound, is currently being investigated, with a phase 1/2 clinical study underway in patients with advanced solid tumors bmj.combmj.com. This represents a crucial step, but challenges remain in ensuring optimal bioavailability, distribution, metabolism, and excretion profiles for systemic administration. Previous attempts to target CD11b/CD18 with inhibitory antibodies or small molecules faced limitations in clinical trials, partly due to dose-limiting toxicities required to achieve sufficient target saturation bmj.combmj.com. As an agonist, LA1 offers a different approach, but its pharmacological profile needs careful characterization.

Future research should focus on developing improved formulations of this compound or its derivatives, such as GB1275, to enhance stability, solubility, and target tissue delivery. Understanding the reversible binding of LA1 to the CD11b αA/αI domain and its mechanism of stabilizing the integrin in a high-affinity conformation sigmaaldrich.comnih.gov can inform the design of next-generation agonists with optimized binding kinetics and functional effects. Studies on the stability of stock solutions caymanchem.com provide a starting point, but comprehensive pre-formulation and formulation studies are necessary to develop clinically viable drug products.

Combination Therapies in Oncology and Inflammatory Diseases

The potential of this compound as a component of combination therapies is a significant area for future exploration. In oncology, preclinical studies with GB1275 have shown enhanced antitumor immune responses and improved efficacy when combined with immunotherapy, specifically PD-1 blockade, in mouse models of pancreatic, breast, and lung cancer bmj.combmj.com. Notably, the combination of GB1275 with a PD-1 blocking antibody improved survival in pancreatic ductal adenocarcinoma (PDAC) mouse models where single-agent PD-1 blockade had limited effect bmj.com. Combination with standard-of-care chemotherapy (gemcitabine plus paclitaxel) also showed improved survival in PDAC models bmj.com. The observation that GB1275 can upregulate PD-1/PD-L1 expression suggests a potential synergistic mechanism with PD-1 axis inhibitors bmj.com. Exploring combinations with other agents targeting the tumor microenvironment, such as CSF-1R or PI3Kγ inhibitors, also warrants investigation bmj.combmj.com.

In inflammatory diseases, LA1's demonstrated anti-inflammatory effects in various animal models, including autoimmune nephritis selleckchem.comresearchgate.netfrontiersin.orgcaymanchem.com and hyperoxia-induced lung injury nih.gov, suggest its potential in combination regimens. The success of LA1 in prolonging graft survival in a mouse kidney transplantation model when combined with Cyclosporine A highlights the value of exploring its use alongside existing immunosuppressants selleckchem.com. Furthermore, the potential to repurpose LA1 for NLRP3-dependent inflammatory diseases based on its inhibitory effect on the NLRP3 inflammasome researchgate.netfrontiersin.org opens doors for combinations targeting specific inflammatory pathways. Investigating combinations with agents that counteract treatment-induced immunosuppression, such as combining LA1 with morphine in oncology patients, could also improve therapeutic outcomes mdpi.com. Future research should systematically evaluate LA1 or its derivatives in combination with standard-of-care treatments and emerging therapies across a range of oncological and inflammatory conditions to identify synergistic interactions and optimize treatment strategies.

Understanding Long-term Effects and Potential Side Effects

While some preclinical studies have reported no obvious short-term side effects of this compound in animal models selleckchem.comoup.comresearchgate.net, a comprehensive understanding of its long-term effects and potential side effect profile is critical before widespread clinical application. The history of therapeutic targeting of β2 integrins includes instances of serious adverse effects, such as progressive multifocal leukoencephalopathy (PML) observed with some blocking antibodies like Efalizumab and Natalizumab, although these agents had a different mechanism of action (blockade vs. activation) frontiersin.org. This underscores the importance of thoroughly investigating the long-term consequences of modulating CD11b/CD18 activity.

Although a recent clinical trial examining LA1 (likely GB1275) in solid tumors was terminated early due to lack of observed benefit researchgate.netfrontiersin.org, this does not provide specific data on long-term side effects. However, it emphasizes the need for careful monitoring in clinical studies. Research into LA1's effects in models like hyperoxia-induced lung injury notes the necessity of future work to reveal potential side effects nih.gov. Furthermore, the observation that LA1 exacerbated the hypertensive response in a specific mouse model suggests that its effects can be context-dependent and potentially adverse in certain conditions ahajournals.org. Future research must include rigorous long-term toxicity studies in relevant animal models and careful monitoring for any potential adverse events in ongoing and future clinical trials of this compound or its derivatives. Understanding the impact of chronic CD11b activation on various physiological systems is essential for ensuring patient safety and defining the appropriate therapeutic window for this compound-based treatments.

Q & A

Q. What is the molecular mechanism by which Leukadherin-1 activates CD11b/CD18, and how does this influence leukocyte adhesion in vitro?

this compound acts as an allosteric agonist of CD11b/CD18 (αMβ2 integrin), inducing conformational changes that enhance ligand-binding affinity. This activation promotes CD11b/CD18-dependent adhesion to fibrinogen-coated surfaces (EC50 = 4 μM) . To validate this, researchers can use static adhesion assays with human leukocytes (e.g., NK cells or monocytes) on fibrinogen substrates. Cells are pre-treated with this compound (7.5 μM, 30–45 min) and adhesion quantified via fluorescence or microscopy. Controls should include vehicle (DMSO) and integrin-blocking antibodies to confirm specificity .

Q. What are the standard in vitro and in vivo dosing protocols for this compound in immune cell studies?

  • In vitro : Use 7.5 μM this compound in cell culture media (e.g., RPMI-1640 + 10% FBS) with a 30–45 min pre-treatment to achieve ~82% maximal adhesion response. Viability assays (e.g., CellTitre-Glo) are recommended to exclude cytotoxicity .
  • In vivo : In murine models (e.g., C57BL/6J mice), administer 1–2.5 mg/kg via intravenous (i.v.) or intraperitoneal (i.p.) routes, twice daily for 14 days. Dissolve in DMSO and dilute in PBS for systemic delivery .

Q. How does this compound modulate tumor-associated macrophages (TAMs) in preclinical cancer models?

this compound repolarizes TAMs from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype, reducing tumor-infiltrating myeloid cells. This is tested using flow cytometry (CD206/CD86 markers) and cytokine profiling (IL-12, TNF-α) in syngeneic tumor models. Combine with dendritic cell (DC) activation assays to assess enhanced antigen presentation .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory effects be resolved in models of acute vs. chronic inflammation?

this compound suppresses innate inflammatory signaling (e.g., TLR-2/7/8 pathways) in monocytes but enhances pro-inflammatory leukocyte adhesion. To address contradictions:

  • Use time-course experiments to differentiate acute (30–45 min) vs. chronic (24–72 hr) effects.
  • Pair transcriptomic profiling (RNA-seq) with functional assays (e.g., NF-κB activation) to map context-dependent signaling .
  • Validate in dual-disease models (e.g., hyperoxia-induced lung injury vs. cancer) to clarify mechanistic divergence .

Q. What experimental design optimizes this compound’s synergy with checkpoint inhibitors in immunotherapy?

Combine this compound with anti-PD-1/CTLA-4 antibodies in immunocompetent mouse models (e.g., MC38 colorectal carcinoma).

  • Dosing schedule : Administer this compound (1 mg/kg, i.v., twice daily) prior to checkpoint inhibitors to prime myeloid cells.
  • Endpoints : Measure tumor-infiltrating CD8+ T cells (flow cytometry) and granulocytic MDSCs (Gr1+CD11b+) to quantify immunosuppression reversal .
  • Include controls for autoimmunity risks (e.g., histopathology of lung/liver).

Q. What are the critical parameters for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?

  • Formulation : Prepare fresh solutions in DMSO (≤0.1% final concentration) to avoid aggregation.
  • Bioavailability : Measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hr post-injection.
  • Tissue distribution : Use fluorescently labeled this compound or autoradiography (³H-labeled compound) in target organs (spleen, lungs) .

Methodological Best Practices

  • Data validation : Include isotype controls in flow cytometry and sham-treated groups in adhesion assays to exclude non-specific binding .
  • Statistical rigor : Use ≥6 mice/group in vivo to account for biological variability. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons .
  • Ethical compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization and blinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.